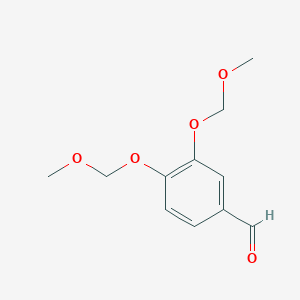

3,4-Bis(methoxymethoxy)benzaldehyde

Description

Significance of Aryl Aldehyde Derivatives in Organic Synthesis

Aryl aldehydes are a class of organic compounds that have an aldehyde functional group attached to an aromatic ring. wisdomlib.org This structural feature makes them highly versatile building blocks in organic chemistry. They are key starting materials for the synthesis of a wide range of more complex molecules, including chalcones, Schiff bases, and various heterocyclic compounds. wisdomlib.orgrsc.org The reactivity of the aldehyde group allows for a multitude of chemical transformations, such as oxidation to carboxylic acids, reduction to alcohols, and various condensation reactions. ncert.nic.inontosight.ai The aromatic ring, on the other hand, can be modified through various substitution reactions, further expanding the synthetic possibilities.

Strategic Role of Methoxymethyl (MOM) Protecting Groups

The methoxymethyl (MOM) ether is a widely used protecting group for alcohols in organic synthesis. chemistrytalk.orgwikipedia.org It is typically introduced by reacting an alcohol with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). adichemistry.comwikipedia.org The primary function of the MOM group is to mask the reactivity of the hydroxyl group, preventing it from interfering with other desired reactions in a multi-step synthesis. masterorganicchemistry.com

The MOM group is valued for its stability across a broad pH range (pH 4 to 12) and its resistance to many oxidizing and reducing agents, as well as to bases, nucleophiles, and electrophiles. adichemistry.com However, it is sensitive to acidic conditions, which allows for its selective removal, a process known as deprotection. adichemistry.comwikipedia.org This selective removal is a key advantage, enabling chemists to unmask the hydroxyl group at a specific point in a synthetic sequence.

Overview of Synthetic Utility in Advanced Chemical Transformations

The unique combination of a reactive aldehyde group and stable, yet readily cleavable, MOM-protected hydroxyl groups makes 3,4-bis(methoxymethoxy)benzaldehyde a highly useful intermediate in advanced chemical transformations. It serves as a precursor in the synthesis of various complex molecules, including some with potential applications in medicinal chemistry. For instance, it has been utilized in the synthesis of anticancer agents through reactions like aldol (B89426) condensations. The aldehyde functional group can participate in a variety of carbon-carbon bond-forming reactions, while the protected catechol moiety can be revealed at a later stage to introduce additional functionality or to be part of the final target molecule's core structure.

The synthesis of this compound itself is typically achieved by treating 3,4-dihydroxybenzaldehyde (B13553) with methoxymethyl chloride (MOMCl) in the presence of a base, with reported yields ranging from 72% to 88%. The resulting compound can then undergo a range of chemical reactions, including oxidation of the aldehyde to a carboxylic acid, reduction to an alcohol, or nucleophilic substitution of the MOM groups.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C11H14O5 |

| Molecular Weight | 226.23 g/mol |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in Dichloromethane |

| CAS Number | 6515-06-6 |

Data sourced from nih.govchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

3,4-bis(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-13-7-15-10-4-3-9(6-12)5-11(10)16-8-14-2/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTSFSLVJDNOHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=C(C=C1)C=O)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471750 | |

| Record name | 3,4-bis(methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6515-06-6 | |

| Record name | 3,4-bis(methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Bis Methoxymethoxy Benzaldehyde

Precursor-Based Synthesis from 3,4-Dihydroxybenzaldehyde (B13553)

The most common and direct route to 3,4-Bis(methoxymethoxy)benzaldehyde is through the derivatization of 3,4-dihydroxybenzaldehyde. This catechol derivative serves as the foundational scaffold upon which the methoxymethyl protecting groups are installed. The core of this transformation lies in the methoxymethylation of the two phenolic hydroxyl groups.

Methoxymethylation Strategies for Catechol Protection

Methoxymethylation is a widely employed strategy to protect hydroxyl groups in organic synthesis. For catechols like 3,4-dihydroxybenzaldehyde, this involves the conversion of both hydroxyl moieties into methoxymethyl ethers. This transformation is typically achieved using an electrophilic source of the methoxymethyl group in the presence of a base.

Methoxymethyl chloride (MOMCl) is a common and reactive reagent for the introduction of the MOM protecting group. The synthesis of this compound using MOMCl proceeds by reacting 3,4-dihydroxybenzaldehyde with at least two equivalents of MOMCl. The reaction is conducted in an appropriate organic solvent and requires a base to deprotonate the phenolic hydroxyl groups, thereby facilitating nucleophilic attack on the electrophilic chloromethyl methyl ether. A specific synthetic protocol involves adding MOMCl dropwise to an ice-cooled suspension of 3,4-dihydroxybenzaldehyde in dichloromethane, in the presence of N,N-Diisopropylethylamine (DIPEA) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) mdpi.com. The reaction is then allowed to warm to room temperature and stirred overnight to ensure complete conversion mdpi.com.

Bromo(methoxy)methane, also known as methoxymethyl bromide (MOM-Br), serves as an alternative to MOMCl for the methoxymethylation of hydroxyl groups. While less common, it can be effectively used in the presence of a suitable base. For instance, the protection of a similar substrate, 3-methoxy-4-hydroxybenzaldehyde, was achieved with high efficiency using bromomethyl methyl ether chemicalbook.com. The reaction, conducted in anhydrous methylene chloride with DIPEA as the base, proceeded smoothly at low temperatures (ice bath) and was complete in under an hour, affording the protected product in a 98% yield chemicalbook.com. This demonstrates the utility of MOM-Br as a highly reactive agent for hydroxyl protection in catechol-related structures. The combination of MOM-Br with organic bases like DIPEA and catalytic DMAP is also a documented strategy for the protection of catechols researchgate.net.

Basicity and Catalysis in O-Alkylation Reactions

The choice of base is a critical parameter in the O-alkylation of 3,4-dihydroxybenzaldehyde. The base's role is to deprotonate the phenolic hydroxyl groups, increasing their nucleophilicity towards the methoxymethylating agent. Both inorganic and organic bases are employed, each with specific applications and advantages in driving the reaction to completion.

Inorganic bases, particularly potassium carbonate (K₂CO₃), are frequently used in the synthesis of this compound and related compounds due to their low cost, moderate reactivity, and ease of removal from the reaction mixture . When protecting hydroxybenzaldehydes, K₂CO₃ is typically used in a polar aprotic solvent such as acetonitrile chemicalbook.comprepchem.com. For example, the reaction of 4-hydroxybenzaldehyde with bromomethyl methyl ether in the presence of potassium carbonate in acetonitrile at room temperature for three hours resulted in a 65% yield of the corresponding methoxymethyl ether chemicalbook.com. While this example illustrates the conditions for a single hydroxyl group protection, the principle is directly applicable to the double protection of 3,4-dihydroxybenzaldehyde.

| Precursor | Protecting Agent | Base | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | Bromo(methoxy)methane | Potassium Carbonate | Acetonitrile | Room Temperature | 3 hours | 65% | chemicalbook.com |

Sterically hindered, non-nucleophilic organic bases are widely used in methoxymethylation reactions to minimize side reactions.

N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base, is a common choice for these transformations. Its bulky nature prevents it from acting as a nucleophile, while its basicity is sufficient to deprotonate the phenolic hydroxyls. In the synthesis of this compound, DIPEA is used in excess in a solvent like dichloromethane at low temperatures to control the reaction's exothermicity mdpi.com.

Triethylamine (Et₃N) is another organic base that can be employed in O-alkylation reactions. It functions as a catalyst by deprotonating the hydroxyl group, thereby facilitating the nucleophilic substitution on the alkylating agent.

4-(Dimethylamino)pyridine (DMAP) is often used as a catalyst in conjunction with a primary base like DIPEA mdpi.com. DMAP is a hypernucleophilic acylation catalyst that accelerates the reaction, ensuring a more efficient and complete conversion to the desired product.

A representative procedure for the synthesis of this compound using a combination of organic bases is detailed in the table below.

| Precursor | Protecting Agent | Base | Catalyst | Solvent | Temperature | Time | Reference |

|---|---|---|---|---|---|---|---|

| 3,4-Dihydroxybenzaldehyde | Methoxymethyl Chloride (MOMCl) | N,N-Diisopropylethylamine (DIPEA) | 4-(Dimethylamino)pyridine (DMAP) | Dichloromethane | 0 °C to Room Temperature | Overnight | mdpi.com |

Post-Synthetic Purification Techniques

After the synthesis is complete, the crude product mixture requires purification to isolate this compound from unreacted starting materials, reagents, and any byproducts.

Chromatographic Separation Methods (e.g., Column Chromatography, Flash Chromatography)

Chromatographic techniques are powerful tools for the purification of organic compounds. Column chromatography using silica gel is a standard method for purifying MOM-protected benzaldehydes. For example, after the synthesis of 3-methoxy-4-(methoxymethoxy)benzaldehyde, the crude residue was purified by silica gel column chromatography chemicalbook.com. The product was eluted using a solvent system of 1.5% ethyl acetate in dichloromethane chemicalbook.com. Similarly, flash chromatography of a crude reaction mixture from a MOM protection of 3,4-dihydroxybenzaldehyde was used to separate the products mdpi.com.

High-Performance Liquid Chromatography (HPLC) is another valuable chromatographic technique, often used for analysis and can be scaled for preparative separation of impurities rsc.orgsielc.com. Reverse-phase HPLC methods have been developed for the analysis of related benzaldehyde (B42025) derivatives rsc.orgsielc.com.

Recrystallization for Enhanced Purity

Recrystallization is a common technique for purifying solid organic compounds. While specific recrystallization protocols for this compound are not detailed in the provided literature, it is a recommended purification step for this compound. The process involves dissolving the crude solid in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution. For other synthesized aldehyde derivatives, recrystallization from solvents like ethanol has been successfully employed to obtain pure crystalline products magritek.comresearchgate.net. This suggests that a similar approach could be effective for the final purification of this compound.

Chemical Reactivity and Transformation Pathways of 3,4 Bis Methoxymethoxy Benzaldehyde

Transformations of the Aldehyde Moiety

The aldehyde group is a key reactive site in 3,4-Bis(methoxymethoxy)benzaldehyde, susceptible to both oxidation and reduction, providing pathways to valuable carboxylic acid and alcohol derivatives, respectively.

Oxidative Conversions to Carboxylic Acid Derivatives

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 3,4-Bis(methoxymethoxy)benzoic acid . This transformation is typically achieved using common oxidizing agents. For instance, reagents such as potassium permanganate (B83412) (KMnO₄) in an aqueous solution or chromium trioxide (CrO₃) in acetic acid are effective for this conversion. The resulting carboxylic acid is a valuable intermediate in the synthesis of more complex molecules.

Table 1: Oxidative Conversion of this compound

| Oxidizing Agent | Solvent | Product |

| Potassium Permanganate (KMnO₄) | Aqueous Solution | 3,4-Bis(methoxymethoxy)benzoic acid |

| Chromium Trioxide (CrO₃) | Acetic Acid | 3,4-Bis(methoxymethoxy)benzoic acid |

Reductive Conversions to Alcohol Derivatives

Conversely, the aldehyde can be reduced to a primary alcohol, yielding 3,4-Bis(methoxymethoxy)benzyl alcohol . This reduction is commonly carried out using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) or lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether are standard choices for this transformation. The resulting benzyl (B1604629) alcohol can then be used in subsequent synthetic steps.

Table 2: Reductive Conversion of this compound

| Reducing Agent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol | 3,4-Bis(methoxymethoxy)benzyl alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Ether | 3,4-Bis(methoxymethoxy)benzyl alcohol |

Reactivity of the Methoxymethoxy Protecting Groups

The methoxymethoxy (MOM) groups are acetal (B89532) ethers that protect the phenolic hydroxyls. Their reactivity, particularly their cleavage under specific conditions, is a crucial aspect of the utility of this compound in synthesis.

Nucleophilic Substitution Reactions Involving MOM Ethers

The MOM ethers, like other alkyl ethers, can undergo cleavage through nucleophilic substitution reactions. ucalgary.ca This typically requires activation of the ether oxygen by protonation with a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI). ucalgary.cayoutube.com The protonation creates a good leaving group (a neutral alcohol), which can then be displaced by a nucleophile. ucalgary.ca The nature of the alkyl group will determine whether the substitution proceeds via an Sₙ1 or Sₙ2 mechanism. ucalgary.ca While direct nucleophilic substitution on the MOM ether without prior activation is generally not feasible due to the poor leaving group nature of the alkoxide, the methoxy (B1213986) group can be involved in nucleophilic aromatic substitution under specific conditions. youtube.com

Selective Deprotection Methodologies

The key to the utility of MOM protecting groups is their ability to be removed under mild conditions, often selectively in the presence of other functional groups.

The most common method for the deprotection of MOM ethers is acid-catalyzed hydrolysis. This reaction is typically carried out using a catalytic amount of a strong acid, such as hydrochloric acid (HCl), in a protic or aprotic solvent. researchgate.net The mechanism involves protonation of the ether oxygen, followed by cleavage of the carbon-oxygen bond to release the parent diol, 3,4-dihydroxybenzaldehyde (B13553), along with formaldehyde (B43269) and methanol. The use of hydrochloric acid in solvents like methanol, ethanol, or ethereal solvents such as dioxane or tetrahydrofuran (B95107) is well-established for this purpose. researchgate.net The mild acidic conditions required for MOM group removal make it a valuable strategy in the synthesis of complex natural products and other fine chemicals.

Carbon-Carbon Bond Forming Reactions

The aldehyde functionality in this compound is a key reactive site for the formation of new carbon-carbon bonds, enabling the construction of more complex molecular skeletons. This reactivity is harnessed in several important synthetic transformations, including condensation reactions, reactions with organoselenium compounds, and Wittig reactions.

Condensation Reactions

Condensation reactions involving this compound are pivotal for elongating carbon chains and creating conjugated systems. The Claisen-Schmidt condensation, in particular, stands out as a widely utilized method for the synthesis of chalcones, which are valuable precursors for various heterocyclic compounds and possess a range of biological activities.

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (in this case, this compound) and a ketone, leading to the formation of an α,β-unsaturated ketone, commonly known as a chalcone (B49325). scispace.comipb.pt This reaction is a cornerstone for synthesizing a diverse array of chalcone derivatives. rasayanjournal.co.inresearchgate.net The general scheme involves the reaction of this compound with various substituted acetophenones in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. ipb.ptresearchgate.net The reaction proceeds through an aldol (B89426) addition followed by dehydration to yield the stable conjugated chalcone structure. The use of this compound in this reaction allows for the introduction of protected hydroxyl groups onto the B-ring of the resulting chalcone. These protecting groups can be selectively removed under mild acidic conditions at a later synthetic stage.

Table 1: Examples of Chalcones Synthesized from this compound via Claisen-Schmidt Condensation

| Reactant 1 (Aldehyde) | Reactant 2 (Ketone) | Product (Chalcone) |

| This compound | Acetophenone | 1-Phenyl-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one |

| This compound | 4'-Methylacetophenone | 3-(3,4-Bis(methoxymethoxy)phenyl)-1-(p-tolyl)prop-2-en-1-one |

| This compound | 4'-Methoxyacetophenone | 3-(3,4-Bis(methoxymethoxy)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

| This compound | 4'-Chloroacetophenone | 3-(3,4-Bis(methoxymethoxy)phenyl)-1-(4-chlorophenyl)prop-2-en-1-one |

This table is illustrative and based on the general principles of the Claisen-Schmidt condensation. Specific reactants and products would be detailed in dedicated synthetic studies.

The chalcones synthesized from this compound via the Claisen-Schmidt condensation typically exhibit a specific stereochemistry around the α,β-unsaturated double bond. The E-configuration, where the two aromatic rings are on opposite sides of the double bond, is generally the thermodynamically more stable and, therefore, the predominant isomer formed. This stereochemical outcome is a common feature of the Claisen-Schmidt reaction. researchgate.net

The structural confirmation of these chalcones and the assignment of their stereochemistry are accomplished through various spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is particularly informative. The coupling constants (J-values) of the vinylic protons (H-α and H-β) are characteristic of the geometric isomer. For the E-isomer, the coupling constant is typically in the range of 12-18 Hz, indicating a trans relationship between the two protons. In contrast, the cis isomer would show a smaller coupling constant. ufms.br Further structural elucidation is provided by Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry. rasayanjournal.co.in In some cases, X-ray crystallography can provide definitive proof of the solid-state conformation and stereochemistry. researchgate.net Computational studies, such as those using density functional theory (DFT), can also be employed to predict the most stable conformation, which is often found to be the planar s-cis or s-trans conformer, with the s-cis often being slightly more stable due to favorable orbital interactions. ufms.brresearchgate.net

Table 2: Spectroscopic Data for a Representative Chalcone (E)-1-(4-methoxyphenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one

| Spectroscopic Technique | Key Observational Data | Interpretation |

| ¹H NMR | Doublet for H-α (~7.4 ppm), Doublet for H-β (~7.8 ppm), J ≈ 15 Hz | Confirms the presence of the α,β-unsaturated system and the E-configuration of the double bond. |

| ¹³C NMR | Carbonyl carbon (C=O) signal (~188-195 ppm), Signals for vinylic carbons (C-α, C-β) | Confirms the chalcone backbone. |

| FTIR | Strong absorption band for C=O stretch (~1650-1690 cm⁻¹), C=C stretch (~1550-1620 cm⁻¹) | Indicates the presence of the conjugated keto-alkene system. |

Note: The chemical shifts (ppm) are approximate and can vary depending on the solvent and the specific substituents on the aromatic rings.

Reactions with Selenoesters for Selenoether Derivative Formation

This compound can be utilized in the synthesis of organoselenium compounds. Specifically, it can be a precursor for creating selenoether derivatives. While the direct reaction of the aldehyde with a selenoester is not the primary route, the aldehyde can be first reduced to the corresponding alcohol, 3,4-bis(methoxymethoxy)benzyl alcohol. This alcohol can then be converted to a halide (e.g., a bromide) and subsequently reacted with a selenolate anion, generated from a diselenide or a selenoester, to form the selenoether. Alternatively, in some contexts, the aldehyde itself might participate in more complex, multi-step transformations where a selenoester is a reactant, ultimately leading to the incorporation of a selenium-containing moiety into the final product structure. These selenoether derivatives have been investigated for their potential biological activities.

Wittig Reactions for Vinylic Compounds

The Wittig reaction is a powerful and versatile method for synthesizing alkenes (vinylic compounds) from aldehydes or ketones. masterorganicchemistry.comlibretexts.org In this reaction, this compound is treated with a phosphorus ylide (also known as a Wittig reagent). The reaction is highly regioselective, with the double bond forming specifically at the location of the original carbonyl group. libretexts.org This provides a distinct advantage over other alkene synthesis methods like elimination reactions, which can often lead to mixtures of isomers.

The phosphorus ylide is typically prepared by reacting triphenylphosphine (B44618) with an alkyl halide, followed by deprotonation with a strong base. masterorganicchemistry.com The nature of the ylide (stabilized or non-stabilized) can influence the stereochemical outcome (E/Z selectivity) of the resulting alkene. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. libretexts.org

Table 3: Synthesis of Vinylic Compounds from this compound via the Wittig Reaction

| Reactant 1 (Aldehyde) | Reactant 2 (Phosphorus Ylide) | Product (Vinylic Compound) |

| This compound | (Triphenylphosphoranylidene)methane | 3,4-Bis(methoxymethoxy)styrene |

| This compound | Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-(3,4-bis(methoxymethoxy)phenyl)acrylate |

| This compound | (Triphenylphosphoranylidene)acetonitrile | 3-(3,4-Bis(methoxymethoxy)phenyl)acrylonitrile |

| This compound | Benzyltriphenylphosphonium chloride (after deprotonation) | 1-(3,4-Bis(methoxymethoxy)phenyl)-2-phenylethene (Stilbene derivative) |

This table illustrates the versatility of the Wittig reaction in generating various vinylic compounds from this compound.

Applications in Organic Synthesis and Medicinal Chemistry Research

Role as a Key Intermediate in Complex Molecule Synthesis

In the field of organic chemistry, the strategic use of protecting groups is fundamental for the successful synthesis of complex molecular architectures. 3,4-Bis(methoxymethoxy)benzaldehyde exemplifies this principle, functioning as a stable and reliable building block.

The primary role of this compound is to provide a protected catechol-aldehyde scaffold. The MOM groups are stable to a variety of reaction conditions, including those involving organometallic reagents and basic conditions, which would otherwise be complicated by the acidic protons of free hydroxyl groups. This stability allows chemists to elaborate the aldehyde group through reactions such as Wittig olefination, aldol (B89426) condensation, Grignard additions, and reductive aminations. Once the desired carbon skeleton is constructed, the MOM ethers can be readily cleaved, typically under acidic conditions, to reveal the final catechol structure, a common motif in many natural products and bioactive molecules.

Precursor in Natural Product Total Synthesis

The structural features of this compound make it an ideal starting material or intermediate in the total synthesis of various classes of natural products.

A notable application of this compound is in the total synthesis of novel flavan-alkaloids, such as kinkeloids A and B, which were first isolated from the African plant Combretum micranthum. nih.gov In the synthesis of the kinkeloid B series, the process begins with the protection of commercially available 3,4-dihydroxybenzaldehyde (B13553) using chloromethyl methyl ether (MOMCl) to yield this compound. semanticscholar.org This protected aldehyde is then used as a key component in constructing the flavan portion of the final molecule. semanticscholar.org The synthesis culminates in a key Mannich reaction, which couples the piperidine moiety to the flavan structure to yield the target natural products. nih.gov

Polymethoxyflavones are a class of flavonoids characterized by multiple methoxy (B1213986) groups on their basic benzo-γ-pyrone skeleton. The synthesis of these compounds, such as sinensetin (5,6,7,3′,4′-pentamethoxyflavone), heavily relies on methoxylated benzaldehydes and acetophenones as key building blocks for the A and B rings. nih.gov this compound serves as a synthetic equivalent of 3,4-dihydroxybenzaldehyde, a precursor for the B-ring of many flavonoids. By using the MOM-protected form, chemists can perform the necessary condensation and cyclization reactions to build the flavone core. Subsequent deprotection and methylation steps can then be used to install the final methoxy groups, as seen in complex targets like sinensetin.

Diarylheptanoids are a class of plant secondary metabolites defined by a structural motif of two aromatic rings linked by a seven-carbon chain. uni-regensburg.de This class includes well-known compounds like curcumin. nih.gov The synthesis of both natural and non-natural diarylheptanoids often employs substituted benzaldehydes as the starting point for one or both of the aryl groups. This compound can be utilized in condensation reactions (e.g., aldol or Knoevenagel) with a suitable seven-carbon chain precursor or another functionalized ketone to assemble the characteristic diarylheptanoid backbone. The protected hydroxyl groups can be unveiled in the final stages of the synthesis to yield natural products or analogs with a catechol moiety, a common feature in this compound class.

Development of Bioactive Agents and Therapeutic Candidates

Beyond its role in total synthesis, this compound is a valuable precursor in medicinal chemistry for the development of new therapeutic agents. The protected catechol structure is a frequent pharmacophore in drug discovery.

Research has demonstrated its utility in creating monocarbonyl analogs of curcumin, which have shown promising biological activity. For instance, derivatives synthesized from this aldehyde have exhibited significant antibacterial properties against pathogenic strains like Escherichia coli and Methicillin-resistant Staphylococcus aureus (MRSA). The specific activity of these synthesized compounds highlights the potential of using this compound as a scaffold for generating new bioactive molecules.

Table 1: Antibacterial Activity of Monocarbonyl Analogs Derived from this compound Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | MIC against MRSA (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|

| MAC 4 | 15.6 | 125 |

Contributions to Anticancer Agent Development (e.g., Hydroxylated Monocarbonyl Curcumin Derivatives)

This compound is a key building block in the synthesis of hydroxylated monocarbonyl curcumin derivatives, which have been investigated for their potential as anticancer agents. The synthesis of these curcumin analogs often involves an aldol condensation reaction where the aldehyde group of this compound reacts with a ketone. This protected benzaldehyde (B42025) is utilized to introduce the 3,4-dihydroxy substitution pattern found in many biologically active curcuminoids, which is crucial for their antitumor activity.

In one study, a series of hydroxylated monocarbonyl curcumin derivatives were designed and synthesized to explore their potential in upregulating neprilysin activity, an enzyme implicated in Alzheimer's disease but also relevant in cancer research. mdpi.comresearchgate.net While the primary focus of this particular study was on Alzheimer's, the synthetic strategy is applicable to the creation of curcumin analogs for oncology research. The use of this compound allows for the eventual deprotection of the methoxymethyl (MOM) ethers to yield the free hydroxyl groups, which are often essential for the biological activity of the final compounds.

Research into monocarbonyl analogs of curcumin has demonstrated that these compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, analogs synthesized using similar methodologies have shown potent anti-tumor activities. nih.gov The general synthetic approach involves the condensation of a protected benzaldehyde, such as this compound, with a suitable ketone, followed by deprotection to yield the target hydroxylated derivatives. nih.gov

| Compound Type | Synthetic Application of this compound | Therapeutic Target |

| Hydroxylated Monocarbonyl Curcumin Derivatives | Aldol condensation to introduce the 3,4-dihydroxyphenyl moiety. | Anticancer |

Investigations in Antiviral Research (e.g., Selenoether Derivatives)

In the field of antiviral research, this compound has been utilized as a precursor in the synthesis of novel selenoether derivatives. These compounds are of interest due to the known biological activities of organoselenium compounds. The synthesis typically involves the reaction of this compound with selenoesters to form the corresponding selenoether derivatives, which are then evaluated for their antiviral properties. While specific details on the antiviral activity of derivatives synthesized from this particular benzaldehyde are limited in the provided information, the general strategy highlights a potential application of this compound in generating new antiviral candidates.

Enzyme Inhibitor Development

Chalcones and aurones derived from this compound have been investigated as potential inhibitors of the enzyme arginase. Arginase is a metalloenzyme that plays a role in various diseases, and its inhibition is a target for therapeutic intervention. The synthesis of these inhibitors often involves a Claisen-Schmidt condensation between this compound and an appropriate acetophenone derivative to yield a chalcone (B49325). The resulting chalcone can then be further modified, for instance, to form an aurone. The methoxymethoxy groups serve as protecting groups for the catechol hydroxyls, which can be crucial for the inhibitory activity of the final compound.

The same classes of compounds, chalcones and aurones, synthesized using this compound, have also been evaluated for their ability to inhibit soybean lipoxygenase. Lipoxygenases are enzymes involved in the inflammatory cascade, making them attractive targets for the development of anti-inflammatory drugs. The synthetic route to these potential inhibitors is similar to that for arginase inhibitors, highlighting the versatility of this compound in generating scaffolds with the potential to target different enzymes.

Functionalization of Complex Bioactive Scaffolds (e.g., Betulinic Acid Derivatives)

This compound plays a significant role in the chemical modification and functionalization of complex natural products, such as betulinic acid. nih.gov Betulinic acid is a pentacyclic triterpenoid with a range of biological activities, including anticancer and antiviral properties. nih.gov To enhance its therapeutic potential, researchers often modify its structure.

One common strategy involves an aldol condensation reaction at the C-2 position of the betulinic acid scaffold. In this context, this compound is reacted with a derivative of betulinic acid, such as methyl betulonate, in a base-promoted aldol condensation. nih.gov This reaction introduces a (3,4-bis(methoxymethoxy)benzylidene) moiety onto the betulinic acid backbone. Subsequent deprotection of the methoxymethoxy groups can yield polyhydroxylated derivatives with potentially enhanced biological activities, such as improved antioxidant properties. nih.gov This functionalization strategy allows for the creation of new amphiphilic antioxidants and other bioactive compounds derived from a readily available natural product. nih.gov

| Bioactive Scaffold | Functionalization Reaction | Purpose of Functionalization |

| Betulinic Acid | Base-promoted aldol condensation with this compound. nih.gov | To introduce a polyphenolic fragment and enhance antioxidant properties. nih.gov |

Spectroscopic and Structural Elucidation of 3,4 Bis Methoxymethoxy Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms and how they are connected within a molecule.

Proton NMR (¹H NMR) for Proton Environment and Coupling Constant Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number of different types of protons in a molecule and their neighboring environments. In the case of 3,4-Bis(methoxymethoxy)benzaldehyde, the ¹H NMR spectrum reveals distinct signals for each type of proton present.

The aldehydic proton (CHO) typically appears as a singlet at a downfield chemical shift, around 9.83 ppm. The aromatic protons on the benzene (B151609) ring show a characteristic splitting pattern. The proton at the 2-position appears as a doublet at approximately 7.64 ppm with a small coupling constant (J = 1.9 Hz), indicating coupling to the proton at the 6-position. The proton at the 6-position appears as a doublet of doublets at around 7.47 ppm, with coupling constants of approximately 8.4 Hz (to the proton at the 5-position) and 1.9 Hz (to the proton at the 2-position). The two methoxymethyl (MOM) protecting groups show a singlet at about 5.21 ppm, integrating to four protons.

Derivatives of this compound exhibit predictable changes in their ¹H NMR spectra. For instance, in 3,4,5-trimethoxybenzaldehyde (B134019), the two aromatic protons are equivalent and appear as a singlet, while the three methoxy (B1213986) groups give rise to two distinct singlets. In 4-ethoxy-3-methoxybenzaldehyde, the spectrum shows signals for the ethoxy group (a triplet and a quartet) in addition to the aromatic and methoxy protons.

Table 1: ¹H NMR Data for this compound and Related Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| This compound | CDCl₃ | 9.83 (s, 1H, CHO), 7.64 (d, J = 1.9 Hz, 1H), 7.47 (dd, J = 8.4, 1.9 Hz, 1H), 7.26 (d, J=8.4 Hz, 1H), 5.21 (s, 4H, OCH₂O), 3.49 (s, 6H, OCH₃) |

| 3,4-Dimethoxybenzaldehyde (B141060) | CDCl₃ | 9.84 (s, 1H), 7.43 (dd, J = 8.2, 1.8 Hz, 1H), 7.40 (d, J = 1.8 Hz, 1H), 6.98 (d, J = 8.2 Hz, 1H), 3.95 (s, 3H), 3.93 (s, 3H) spectrabase.com |

| 4-Methoxybenzaldehyde | CDCl₃ | 9.73 (s, 1H), 7.69 (d, J = 12.0 Hz, 2H), 6.86 (d, J = 12.0 Hz, 2H), 3.73 (s, 3H) rsc.org |

| Benzaldehyde (B42025) | CDCl₃ | 10.0 (s, 1H), 7.87 (m, 2H), 7.61 (m, 1H), 7.51 (m, 2H) docbrown.info |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum.

For this compound, the aldehydic carbon (CHO) resonates significantly downfield at approximately 191.42 ppm. The aromatic carbons also show distinct signals, with the carbon bearing the aldehyde group (C1) appearing around 130.54 ppm. The carbons attached to the methoxymethoxy groups (C3 and C4) are observed at approximately 146.96 ppm and 152.19 ppm, respectively. The remaining aromatic carbons and the carbons of the methoxymethyl groups also have characteristic chemical shifts.

Table 2: ¹³C NMR Data for this compound and Related Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) |

| This compound | CDCl₃ | 191.42 (CHO), 152.19 (C4), 146.96 (C3), 130.54 (C1), 126.9 (C6), 117.8 (C2), 115.4 (C5), 94.6 (OCH₂O), 94.5 (OCH₂O), 56.4 (OCH₃), 56.3 (OCH₃) |

| 3-Methoxybenzaldehyde | CDCl₃ | 192.2, 160.2, 137.9, 129.9, 123.5, 121.9, 112.1, 55.4 chemicalbook.com |

| Benzaldehyde | CDCl₃ | 192.3 (CHO), 136.5 (C1), 134.4 (C4), 129.7 (C2, C6), 129.0 (C3, C5) docbrown.info |

Advanced Two-Dimensional NMR Techniques (e.g., HSQC-NMR)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are employed to establish correlations between directly bonded protons and carbons. An HSQC spectrum would show cross-peaks connecting the signal of each proton to the signal of the carbon to which it is attached. This is particularly useful for unambiguously assigning the proton and carbon signals in complex molecules like this compound and its derivatives, confirming the connectivity within the aromatic ring and the methoxymethyl groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental composition of a compound.

Electron-Impact Ionization Mass Spectrometry (EI-MS) for Molecular Weight Determination

Electron-Impact Ionization Mass Spectrometry (EI-MS) involves bombarding a sample with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and various fragment ion peaks that provide structural information. For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 226.23 g/mol . nih.gov The fragmentation pattern would likely show losses of methoxymethyl groups and other characteristic fragments. For instance, a related compound, 3,4-dimethoxybenzaldehyde, shows a prominent molecular ion peak at m/z 166. nist.gov

High-Resolution Mass Spectrometry (HRMS-ESI) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) coupled with a soft ionization technique like Electrospray Ionization (ESI) allows for the precise determination of the molecular mass of a compound, often to four or more decimal places. This high accuracy enables the determination of the elemental composition of the molecule. For this compound (C₁₁H₁₄O₅), the calculated exact mass is 226.08412. nih.gov HRMS-ESI would confirm this exact mass, providing definitive evidence for the molecular formula of the compound and its derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies, providing a unique "fingerprint" of the molecule.

The most prominent features in the IR spectrum would be the strong carbonyl (C=O) stretching vibration of the aldehyde group, typically observed in the region of 1700-1680 cm⁻¹. The C-H bond of the aldehyde group also gives rise to a characteristic pair of medium-intensity bands at approximately 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹. The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The presence of the two methoxymethyl ether groups (-O-CH₂-O-CH₃) will be confirmed by strong C-O-C stretching vibrations, which are typically found in the 1200-1000 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1700 - 1680 | Strong |

| Aldehyde | C-H Stretch | 2850 - 2820 and 2750 - 2720 | Medium |

| Aromatic Ring | C-H Stretch | > 3000 | Variable |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Strong |

| Methoxymethyl Ether | C-O-C Stretch | 1200 - 1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure, particularly the extent of conjugation.

In this compound, the presence of the benzene ring conjugated with the aldehyde group gives rise to characteristic electronic transitions. The expected UV-Vis spectrum would show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the promotion of electrons from the π bonding orbitals of the aromatic ring and the carbonyl group to the π* antibonding orbitals. The n → π* transition, which is of lower intensity, involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital.

Based on data for structurally similar compounds like 3,4,5-trimethoxybenzaldehyde and 4-methoxybenzaldehyde, the λmax values for this compound can be estimated. nist.govnist.gov The presence of the electron-donating methoxymethoxy groups on the benzene ring is likely to cause a bathochromic (red) shift in the λmax compared to unsubstituted benzaldehyde.

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π | ~270 - 320 | High |

| n → π | ~320 - 380 | Low |

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

While the crystal structure of this compound itself is not described in the provided search results, the structures of several of its derivatives have been reported, offering valuable insights into the molecular geometry and packing of this class of compounds. For instance, the crystal structure of 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde, a related compound, has been determined. nih.gov This compound crystallizes in the monoclinic space group P2₁/n. nih.gov The analysis of such derivatives reveals how modifications to the core benzaldehyde structure influence the solid-state packing and intermolecular forces, such as hydrogen bonding and π-π stacking. nih.goviucr.org

The crystallographic data for a derivative provides a template for understanding the potential solid-state behavior of this compound. The presence of the flexible methoxymethyl groups could lead to complex packing arrangements and potential polymorphism.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₃NO₅ |

| Formula Weight | 287.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.853(1) |

| b (Å) | 11.994(2) |

| c (Å) | 16.405(3) |

| β (°) | 98.28(3) |

| Volume (ų) | 1334.4(4) |

| Z | 4 |

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies

Molecular modeling encompasses a suite of computer-based techniques used to represent and simulate the behavior of molecules. A key application of this is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex.

Molecular docking is crucial for predicting how a compound like 3,4-Bis(methoxymethoxy)benzaldehyde might interact with a biological target. The process involves placing the ligand into the binding site of a receptor and calculating the binding affinity, often expressed as a binding energy score in kcal/mol. A lower binding energy typically indicates a more stable and favorable interaction.

While specific docking studies on this compound are not detailed in the available literature, research on analogous compounds demonstrates this principle. For instance, studies on other benzaldehyde (B42025) derivatives use tools like AutoDock to predict interactions with various enzymes. nih.gov A study on a novel chalcone (B49325), CY3, used docking to explore its binding affinity with target proteins like dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS), revealing binding energies of -7.07 and -7.05 kcal/mol, respectively, indicating strong potential interactions. nih.gov Such studies help identify which amino acid residues in the enzyme's active site are critical for binding, guiding the design of more potent inhibitors.

Table 1: Illustrative Binding Affinity Data from Docking Studies on an Analogous Compound (CY3) Note: This data is for the compound 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one (CY3) and is presented here to exemplify the output of docking studies.

| Target Protein | Binding Energy (kcal/mol) |

| Dihydrofolate Reductase (DHFR) | -7.07 |

| Dehydrosqualene Synthase (DHSS) | -7.05 |

| Data sourced from a study on a novel chalcone to demonstrate typical docking results. nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to model molecules and their properties. These methods provide detailed information about electronic structure, which governs chemical reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. researchgate.net It is used to optimize molecular geometry and predict vibrational frequencies, electronic transitions, and reactivity descriptors. nih.govclinicsearchonline.org Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is particularly important as it relates to the molecule's chemical stability and reactivity; a larger gap suggests higher stability. mdpi.com

For example, a DFT study on 4-hydroxybenzaldehyde calculated a HOMO-LUMO energy gap of approximately 5.01 eV, indicating significant chemical stability. mdpi.com Similar calculations for this compound would reveal its electronic characteristics and potential reactivity in chemical and biological systems.

Table 2: Example DFT-Calculated Properties for Benzaldehyde Analogs Note: This table presents data for related compounds to illustrate the outputs of DFT calculations.

| Compound | Method | HOMO-LUMO Gap (eV) |

| 4-hydroxybenzaldehyde | TD-DFT / B3LYP/6-31G(d,p) | 5.01 |

| Data sourced from a DFT study on 4-hydroxybenzaldehyde. mdpi.com |

Solvation Models for Simulating Environmental Effects (e.g., IEFPCM Solvent Model)

The properties and behavior of a molecule can change significantly depending on its environment, particularly when in a solution. Solvation models are computational methods used to simulate the effects of a solvent on a solute molecule. The Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) is one such approach that treats the solvent as a continuous medium with specific dielectric properties.

These models are essential for accurately predicting properties like conformational stability and spectroscopic characteristics in a realistic chemical environment. For instance, studies on benzaldehyde derivatives often perform calculations in various solvents (like chloroform, ethanol, and water) to understand how polarity affects their electronic and optical properties. researchgate.net Applying the IEFPCM model to this compound would allow for more accurate predictions of its behavior in different solvent environments relevant to synthesis or biological assays.

In Silico Techniques for Structure-Activity Relationship (SAR) Exploration

In silico Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. These techniques use computational models to predict the activity of new molecules based on the properties of known active compounds. This involves analyzing molecular descriptors—numerical values that characterize properties like size, shape, and electronic features.

By systematically modifying the structure of a lead compound like this compound in silico (e.g., by changing functional groups) and calculating the resulting change in predicted activity, researchers can identify key structural features responsible for its biological effects. nih.gov This process, often referred to as drug-likeness analysis, helps prioritize which derivatives to synthesize and test in the lab, accelerating the drug discovery process. nih.gov Common frameworks for this analysis include Lipinski's Rule of Five, which helps predict the oral bioavailability of a potential drug molecule. nih.gov

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The conventional synthesis of 3,4-Bis(methoxymethoxy)benzaldehyde involves the protection of 3,4-dihydroxybenzaldehyde (B13553) with methoxymethyl chloride (MOM-Cl) using a base, a method that is effective but can be improved in terms of environmental impact and efficiency. Future research will likely focus on developing greener and more sustainable synthetic routes.

Key areas for exploration include:

Catalytic Methods: Investigating novel catalytic systems that can minimize waste and improve atom economy. This could involve exploring enzyme-catalyzed reactions, such as those using laccase, for the selective oxidation of related phenols, which could be adapted for catechol derivatives. acs.org

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry offers benefits such as enhanced safety, improved reaction control, and easier scalability compared to traditional batch processes.

Alternative Protecting Groups: While MOM ethers are effective, research into alternative protecting groups that are more environmentally benign or can be removed under milder, more specific conditions could provide greater synthetic flexibility.

Green Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives is a critical aspect of sustainable chemistry. Future synthetic protocols could utilize ionic liquids or deep eutectic solvents to reduce the environmental footprint. Research into the oxidation of benzaldehydes using atmospheric oxygen and organic catalysts presents a promising green alternative to traditional methods that use heavy metal oxidants. misericordia.edu

| Pathway | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Biocatalysis | Use of enzymes (e.g., laccases, monooxygenases) for selective protection or synthesis. | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzyme screening, protein engineering for enhanced stability and activity. |

| Flow Chemistry | Continuous synthesis in microreactors. | Improved safety, precise control of reaction parameters, easy scale-up. | Reactor design, optimization of flow conditions, integration with in-line analysis. |

| Photocatalysis | Using light to drive the synthesis. | Energy-efficient, can enable novel reaction pathways. | Development of suitable photocatalysts, understanding reaction mechanisms. |

| Mechanochemistry | Solvent-free synthesis using mechanical force. | Reduced solvent waste, potential for novel reactivity. | Optimization of milling conditions, scalability of the process. |

Development of Expanded Chemical Transformations for Diversified Derivatives

The aldehyde functional group and the protected catechol moiety of this compound offer numerous possibilities for chemical transformations. Future research will aim to expand the repertoire of reactions this compound can undergo, leading to a wider array of valuable derivatives.

Promising areas of investigation include:

Multicomponent Reactions: Designing novel one-pot, multicomponent reactions where this compound acts as a key building block. frontiersin.org This approach allows for the rapid construction of complex molecules from simple starting materials, increasing synthetic efficiency.

C-H Activation: Exploring the direct functionalization of the C-H bonds on the aromatic ring. This would enable the introduction of new functional groups without the need for pre-functionalized substrates, offering a more atom-economical synthetic route.

Asymmetric Synthesis: Developing catalytic asymmetric methods for reactions involving the aldehyde group, such as asymmetric aldol (B89426), Henry, or cyanation reactions. This would provide access to chiral derivatives with potential applications in medicinal chemistry.

Chalcone (B49325) Synthesis: The reaction of this compound with acetophenones can produce chalcones, which are precursors to flavonoids and other biologically active compounds. nih.govwikipedia.org Exploring new catalysts and reaction conditions for this transformation could lead to novel chalcone derivatives with enhanced properties. nih.gov

Targeted Synthesis of Advanced Intermediates for Complex Targets

This compound is already recognized as a valuable intermediate. Future research will focus on its strategic application in the total synthesis of increasingly complex and biologically significant natural products and functional molecules. The catechol motif is present in a wide range of natural products, making its protected form a key strategic component in their synthesis. nih.gov

Potential applications include:

Natural Product Synthesis: Utilizing this compound as a starting material for the synthesis of complex polyphenolic natural products, alkaloids, and other bioactive compounds.

Pharmaceutical Scaffolds: Serving as a scaffold for the development of new drug candidates. The catecholamine structure is fundamental to many biologically active molecules, and this compound provides a stable starting point for their synthesis. nih.gov

Functional Dyes and Pigments: The chromophoric potential of the catechol structure can be harnessed to synthesize novel dyes and pigments with specific optical properties.

Integration of Advanced Computational Methodologies for Predictive Design

Computational chemistry offers powerful tools for understanding and predicting chemical reactivity and properties. Integrating these methods into the study of this compound can accelerate the discovery of new reactions and applications.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) and other quantum chemical methods to elucidate the mechanisms of known and novel reactions involving this compound. mdpi.commaterialsciencejournal.org This can provide insights into reaction pathways and help in optimizing reaction conditions.

Predictive Modeling: Developing machine learning models to predict the outcomes of reactions, the properties of new derivatives, and their potential biological activity.

In Silico Screening: Virtually screening libraries of potential reactants and catalysts to identify promising candidates for new transformations of this compound.

Spectroscopic Analysis: Aiding in the interpretation of spectroscopic data (NMR, IR, etc.) for new derivatives through theoretical calculations. rsc.org

| Computational Method | Application Area | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism studies, spectroscopic analysis. | Detailed understanding of reaction pathways, accurate prediction of spectral properties. mdpi.com |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects. | Insight into the dynamic behavior of the molecule and its interactions with the environment. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity for new derivatives. | Identification of promising drug candidates for further experimental testing. |

| Machine Learning | Predicting reaction outcomes, optimizing synthetic routes. | Accelerated discovery of new reactions and more efficient synthesis planning. |

Synergistic Approaches in Materials Science and Green Chemistry Applications

The unique structure of this compound makes it an attractive candidate for applications in materials science and green chemistry.

Future research could explore:

Polymer Chemistry: Using the compound as a monomer or cross-linking agent for the synthesis of novel polymers with tailored properties. The catechol moiety is known for its adhesive properties, which could be exploited in the design of new bio-adhesives and coatings. frontiersin.org

Metal-Organic Frameworks (MOFs): Designing and synthesizing MOFs using derivatives of this compound as organic linkers. These materials have potential applications in gas storage, catalysis, and sensing.

Renewable Feedstocks: Investigating the synthesis of 3,4-dihydroxybenzaldehyde, the precursor to the title compound, from renewable resources like lignin. This would position this compound as a key intermediate in a sustainable value chain.

Antioxidant Applications: The catechol structure is a well-known antioxidant motif. Future research could focus on the development of novel antioxidants based on derivatives of this compound for applications in food preservation, cosmetics, and materials science.

This compound is a versatile chemical intermediate with significant untapped potential. Future research, driven by the principles of green chemistry and aided by advanced computational tools, is set to expand its synthetic utility and application scope. By exploring novel and sustainable synthetic pathways, developing a broader range of chemical transformations, and integrating it into the design of advanced materials and complex molecules, the scientific community can unlock new opportunities for this valuable compound in a variety of fields.

Q & A

Q. Q1: What are the standard synthetic protocols for 3,4-Bis(methoxymethoxy)benzaldehyde, and how are methoxymethoxy (MOM) groups introduced?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, the MOM group is introduced by reacting 3,4-dihydroxybenzaldehyde with chloromethyl methyl ether (MOM-Cl) under basic conditions. A reflux reaction in anhydrous solvents (e.g., dichloromethane) with catalytic acid (e.g., glacial acetic acid) ensures efficient protection of hydroxyl groups . Post-synthesis, purification via column chromatography or recrystallization is recommended.

Q. Q2: What analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm MOM group integration and aldehyde proton resonance (δ ~9.8–10.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 271.1184 for C₁₂H₁₆O₅) .

- HPLC/GC : Purity assessment using reverse-phase HPLC (C18 column) or GC with DB-5/MS columns .

Advanced Synthesis and Optimization

Q. Q3: How do alternative protecting groups (e.g., MOM vs. methylenedioxy) impact fluorination efficiency in benzaldehyde derivatives?

MOM groups enable milder deprotection (3M HCl, 60°C) compared to methylenedioxy groups requiring aggressive HI (57% aq., 180–200°C). This reduces side reactions and improves yields in radiofluorination (e.g., for ¹⁸F-labeled tracers). Optimization involves balancing steric hindrance and reaction kinetics .

Q. Q4: What strategies mitigate low yields in large-scale synthesis of this compound?

- Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance MOM group introduction.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity.

- In Situ Monitoring : Track reaction progress via TLC or inline FTIR to identify bottlenecks .

Structural and Mechanistic Analysis

Q. Q5: How can crystallography resolve ambiguities in the structural determination of this compound derivatives?

Single-crystal X-ray diffraction (SXRD) with SHELXL refinement provides precise bond angles and torsional parameters for MOM groups. For example, SHELX algorithms handle twinned data or high-resolution datasets, ensuring accurate space group assignment .

Q. Q6: What computational methods predict electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO) and electrostatic potential surfaces, aiding in understanding reactivity and charge distribution .

Data Interpretation and Contradictions

Q. Q7: How should researchers address discrepancies in GC/MS data for this compound across studies?

Variations in column type (e.g., DB-1 vs. DB-Wax) and temperature programs can alter retention times. Cross-validate with authentic standards and harmonize methods (e.g., ISO/IEC 17025 protocols). For example, NIST data (GC/MS libraries) provide reference spectra for alignment .

Q. Q8: Why might NMR spectra show unexpected splitting in MOM-protected derivatives?

Dynamic rotational barriers in MOM groups can cause diastereotopic splitting. Variable-temperature NMR (VT-NMR) or deuteration experiments clarify conformational exchange effects .

Applications in Pharmaceutical Research

Q. Q9: How is this compound used as a reference standard in drug development?

It serves as a pharmacopeial reference material for method validation (ICH Q2(R1)) in ANDA filings. Traceability is ensured via collaborative studies with agencies (e.g., USP), with stability monitored under ISO 17034 .

Q. Q10: What bioactivity assays are suitable for derivatives of this compound?

- Antioxidant Assays : DPPH radical scavenging (IC₅₀ determination).

- Antimicrobial Testing : Microdilution MIC/MBC against S. aureus or E. coli.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) .

Stability and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.